molecular formula C7H3BrCl2O B1383130 2-Bromo-4,6-dichlorobenzaldehyde CAS No. 1314031-89-4

2-Bromo-4,6-dichlorobenzaldehyde

Cat. No. B1383130
M. Wt: 253.9 g/mol
InChI Key: FPAPSKIUGCNLQT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da . This compound is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-dichlorobenzaldehyde involves several steps. One method involves the use of Pd-Catalyzed C-H Activation, which is a type of chemical reaction that involves the breaking of a carbon-hydrogen bond and the formation of a new bond .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dichlorobenzaldehyde is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde group . The structure is further characterized by the presence of intramolecular and intermolecular interactions, which stabilize the crystal packing of the compound .


Chemical Reactions Analysis

2-Bromo-4,6-dichlorobenzaldehyde participates in various chemical reactions. For instance, it can undergo bromination reactions facilitated by Pd-Catalyzed C-H Activation . It’s also involved in reactions with other compounds, leading to the formation of new products .


Physical And Chemical Properties Analysis

2-Bromo-4,6-dichlorobenzaldehyde is a solid compound . It has a molecular weight of 253.91 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, a study by Cao (2009) describes the synthesis of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide by reacting 2,4-dichlorobenzaldehyde with 3-bromobenzohydrazide (Guo-Biao Cao, 2009).

  • Computational Studies : Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (T. Erdogan & F. Erdoğan, 2019).

Application in Chemical Reactions

  • Reactions with Transition Metal Complexes : Blum, Aizenshtat, and Iflah (1976) studied the reaction of halogenated benzaldehydes, including 2-bromo-4,6-dichlorobenzaldehyde, with IrCl(CO)(PPh3)2, demonstrating halogen transfer from the aromatic to the metal atom (J. Blum, Z. Aizenshtat, & Shulah Iflah, 1976).

Spectroscopic Studies

  • Infrared Spectroscopy : Parlak and Ramasami (2020) performed experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde by IR spectroscopy and density functional theory (C. Parlak & P. Ramasami, 2020).

Chemical Structure and Properties

  • Vibrational Investigation and Chemical Descriptors : Vennila et al. (2018) carried out a coupled experimental and theoretical vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related molecule, to understand its electronic density and molecular geometry (P. Vennila et al., 2018).

Environmental and Safety Considerations

  • Dioxin Formation in High-Temperature Conditions : Evans and Dellinger (2005) studied the formation of dioxins from the high-temperature oxidation of 2-bromophenol, which is closely related to 2-Bromo-4,6-dichlorobenzaldehyde (Catherine S Evans & B. Dellinger, 2005).

Safety And Hazards

Handling 2-Bromo-4,6-dichlorobenzaldehyde requires caution due to its potential hazards. It’s recommended to use personal protective equipment and avoid dust formation . It’s also advised to avoid breathing vapors, mist, or gas and ensure adequate ventilation .

Future Directions

The future directions for 2-Bromo-4,6-dichlorobenzaldehyde research could involve exploring its potential applications in various fields. This could include its use in the synthesis of other chemical compounds or its potential role in pharmaceutical chemistry .

properties

IUPAC Name

2-bromo-4,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPSKIUGCNLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichlorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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